molecular formula C5H8NaNO4· H2O<br>C5H9NNaO4+ B1677415 Monosodium glutamate CAS No. 142-47-2

Monosodium glutamate

Katalognummer B1677415
CAS-Nummer: 142-47-2
Molekulargewicht: 170.12 g/mol
InChI-Schlüssel: LPUQAYUQRXPFSQ-DFWYDOINSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Monosodium glutamate (MSG) is a white crystalline substance, a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods . MSG is an important ingredient in the cuisines of China and Japan and is used commercially in broths, soups, canned and frozen vegetables, flavoring and spice blends, gravies, meats, poultry, and sauces .


Synthesis Analysis

MSG was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae, who found that soup stocks made from seaweed contained high levels of the substance . It is now produced using a bacterial fermentation process with starch or molasses as carbon sources and ammonium salts as nitrogen sources .


Molecular Structure Analysis

MSG is the sodium salt of L-glutamic acid . The IUPAC name for MSG is Sodium 2-aminopentanedioate .


Chemical Reactions Analysis

MSG undergoes various chemical reactions. For instance, it has been reported that MSG causes significant enhancement of aggregation of BSA through a nucleation-dependent polymerization mechanism .


Physical And Chemical Properties Analysis

MSG is a white crystalline powder with a slightly peptonelike odor . Its melting point is 232 ºC and it is highly soluble in water . It’s insoluble in common organic solvents .

Wissenschaftliche Forschungsanwendungen

Impact on Organ Structure and Function

Monosodium glutamate (MSG) is a widely used flavor enhancer. Research has focused on its effects on various organs and systems, revealing its potential toxic effects on organs and tissues like the cardiovascular, digestive, and reproductive systems, leading to impaired structure and function. These findings highlight the importance of continued research on MSG's effects on living organisms, especially considering the varying data available (Sodomora, 2022).

Enhancement of Salty Taste

MSG, along with other flavor enhancers, has been studied for its ability to enhance the salty taste in foods with reduced sodium chloride content. This research provides valuable insights for developing low-sodium food products and contributes to our understanding of sensory profiles of food additives (Rocha et al., 2020).

Clinical Reports and Health Concerns

A review of clinical reports over the past 25 years suggests that MSG consumption may be associated with various health issues, especially in animal studies, including obesity, diabetes, and toxic effects on the liver and nervous system. However, further research is needed to fully understand MSG’s impact on human health (Kazmi et al., 2017).

Protective Effects of Natural Products

The toxic effects of MSG, such as neurotoxicity and obesity, have prompted research into natural products that could offer protection against these effects. Natural products like Calendula officinalis and Curcuma longa have been suggested to mitigate MSG's toxicity in food industry applications (Hajihasani et al., 2020).

Genotoxicity Studies

MSG has been studied for its genotoxic potential, with findings indicating that it can cause DNA damage and increase the frequencies of chromosomal aberrations and sister-chromatid exchanges in human lymphocytes. These results highlight the need for careful consideration of MSG’s genotoxic effects (Ataseven et al., 2016).

Applications in Plant Mutagenesis

MSG has been explored for its genotoxic properties to assess its potential as a mutagen in plants. A study on Urginea indica Kunth demonstrated MSG's effectiveness in inducing polyploidy, suggesting its utility in creating genetic variability in plant species (Sinha, 2021).

Influence on Hematological Parameters

A study on adult rats revealed that MSG administration can significantly affect hematological parameters, including changes in white and red blood cell counts.

This highlights the need for understanding the broader physiological impacts of MSG consumption (Ghadhban, 2018).

Wirkmechanismus

Target of Action

Monosodium glutamate (MSG) primarily targets the glutamate receptors in the body . These receptors are found in various parts of the body, including the taste buds of the palate and the lining of the stomach and gut . The interaction of MSG with these receptors plays a crucial role in its function as a flavor enhancer .

Mode of Action

MSG works by stimulating glutamate receptors in the taste buds of the palate . This interaction triggers signals that are relayed to distinct regions of the brain, resulting in the characteristic umami taste associated with MSG . In the gut, MSG and other forms of glutamate are absorbed through interaction with glutamate receptors . Once in the gut, glutamate is either broken down to act as fuel or incorporated into other molecules .

Biochemical Pathways

MSG affects several biochemical pathways. It is known to cause an imbalance between excitatory glutamate and inhibitory GABA neurotransmission, leading to hyperexcitability of neurons . This imbalance can lead to various health issues, including neurological symptoms . Additionally, excessive intake of MSG can lead to an abnormally increased Ca2+ uptake into the mitochondria, which then starts cell death mechanisms .

Pharmacokinetics

After ingestion, MSG is mainly absorbed in the small intestine by passive diffusion . It is then metabolized in the splanchnic area, such that almost no glutamate appears in the systemic circulation after a meal . This process is saturable, and after glutamate loading at a high dose level, glutamate appears dose-dependently in the circulation .

Result of Action

The molecular and cellular effects of MSG’s action are diverse. It has been associated with various adverse effects on human health, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction . At the cellular level, MSG can induce oxidative kidney damage and other toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSG. For instance, the production of MSG involves high energy consumption and pollutant discharge, especially to water and air . Moreover, steam for MSG production, irrigation water, and ammonia volatilization during maize growth have been identified as the main environmental factors affecting the production and thus the action of MSG .

Eigenschaften

IUPAC Name

sodium;(2S)-2-amino-5-hydroxy-5-oxopentanoate
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InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1
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InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M
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Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]
Source PubChem
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Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N.[Na+]
Source PubChem
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Molecular Formula

C5H8NNaO4
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DSSTOX Substance ID

DTXSID9020906
Record name Sodium L-glutamate
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Molecular Weight

169.11 g/mol
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Physical Description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992), White, practically odourless crystals or crystalline powder, White solid; [Merck Index] Fine colorless crystals; MSDSonline]
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Boiling Point

225 °C (decomposes)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in water; practically insoluble in ethanol or ether, SPARINGLY SOL IN ALCOHOL, 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS, In water, 385,000 ppm at 25 °C
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Density

26.2 (saturated water solution at 20 °C)
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Mechanism of Action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/
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Impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence., Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm
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Product Name

Monosodium Glutamate

Color/Form

White free flowing crystals or crystalline powder, Forms rhombic prisms when crystallized from water

CAS RN

142-47-2, 16177-21-2
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Melting Point

450 °F (Decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium glutamate
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Q & A

Q1: How does monosodium glutamate exert its flavor-enhancing effect?

A1: Monosodium glutamate activates glutamate receptors on the tongue, specifically those responsible for the umami taste. This taste perception is associated with a savory, brothy, or meaty flavor. While the exact mechanism is not fully understood, it is believed that MSG, by binding to these receptors, enhances the signal transduction pathways involved in taste perception. []

Q2: Does monosodium glutamate cross the blood-brain barrier?

A2: While there is debate on the extent to which monosodium glutamate crosses the blood-brain barrier, some studies suggest that high doses may lead to elevated glutamate levels in specific brain regions. []

Q3: What is the molecular formula and weight of monosodium glutamate?

A3: The molecular formula of monosodium glutamate is C5H8NO4Na. It has a molecular weight of 169.111 g/mol. []

Q4: Is there any spectroscopic data available for monosodium glutamate?

A4: While specific spectroscopic data is not provided in these research papers, monosodium glutamate can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information about the compound's structure and functional groups. []

Q5: How stable is monosodium glutamate under various conditions?

A5: Monosodium glutamate is generally stable under typical food processing and storage conditions. It is highly soluble in water but less soluble in oils and fats. Factors like heat, moisture, and pH can impact its long-term stability. [, , ]

Q6: What are the known toxic effects of monosodium glutamate in animal studies?

A6: Studies in rodents have shown that high doses of monosodium glutamate, often administered via injection, can induce oxidative stress and damage in various organs, including the liver, kidneys, testes, and brain. [, , , , , ]

Q7: Are there any known long-term effects of monosodium glutamate consumption in humans?

A7: While some individuals report sensitivities to MSG, extensive research has not established a definitive link between typical dietary MSG intake and long-term health consequences in humans. Further studies are needed to fully understand its potential long-term effects. [, , ]

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